molecular formula C6H4Cl2N2OS B016833 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 33097-11-9

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B016833
CAS RN: 33097-11-9
M. Wt: 223.08 g/mol
InChI Key: MRHGOAKYYORQGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde involves several steps, including the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate to yield pyrido[2,3-d]pyrimidine derivatives. These compounds can further react with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives. The structures of these derivatives have been confirmed through XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Molecular Structure Analysis

The molecular and electronic structures of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde and its derivatives have been authenticated through detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR. The solid-state crystal structure features significant interactions, including C-H⋯O and π⋯π interactions (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

This compound is known for its reactivity in various chemical reactions, including SNAr reactions, which allow the building of pyrimidine-based compound precursors for N-heterocyclic systems. The reactivity features of this compound have been studied extensively, demonstrating its potential in synthesizing biologically active compounds and materials with nonlinear optical properties (Trilleras, Pérez-Gamboa, & Quiroga, 2022).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : The interaction of 4,6-dichloro-5-formylpyrimidine with glycine esters produces derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are potential precursors for biologically active compounds (Zinchenko et al., 2018).

  • Aromatic Nucleophilic Substitution Reactions : A study showed aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under mild conditions, useful for constructing pyrimidine-based compound precursors (Trilleras et al., 2022).

  • Development of Heterocyclic Systems : A novel synthetic approach for the synthesis of novel peri-fused heterocyclic systems, pyrimido[4,5,6-de][1,8]naphthyridines, was developed using 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde (Bakulina et al., 2014).

  • Drug Discovery and Synthesis : The synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes via intramolecular cyclisation has potential applications in drug discovery and the synthesis of new nitrogen-containing compounds (Clark et al., 1993).

  • Nonlinear Optical Properties : A synthesized compound, DCMSP, derived from 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows potential for nonlinear optical devices like optical limiting and optical switching (Murthy et al., 2019).

Safety And Hazards

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3 . It may form combustible dust concentrations in air and cause severe skin burns and eye damage . Safety measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHGOAKYYORQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404898
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

CAS RN

33097-11-9
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33097-11-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of phosphorus oxychloride (65 mL, 0.70 mol) in trichloroethylene (46.5 mL) was added DMF (25 mL, 0.32 mol) slowly to keep the temperature between 5° C. to 10° C. The solution was then warmed up to room temperature before 6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone (25 g, 0.16 mol) was added in portions. The resultant reaction mixture was heated at 80° C. overnight followed by concentration under vacuum. The resulting slurry like residue was poured into ice, stirred for 2 hours then filtered to afford the crude product. The crude product was further purified by recrystalization with hexane to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (21.3 g, 61%). 1H-NMR (CDCl3) δ 2.66 (s, 3H), 10.4 (s, 1H).
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JH Lee, Q Zhang, S Jo, SC Chai, M Oh… - Journal of the …, 2011 - ACS Publications
There is considerable interest in developing non-peptidic, small-molecule α-helix mimetics to disrupt α-helix-mediated protein−protein interactions. Herein, we report the design of a …
Number of citations: 153 pubs.acs.org
J Cui, J Jin, AS Chaudhary, Y Hsieh, H Zhang… - …, 2016 - Wiley Online Library
SecA, a key component of the bacterial Sec‐dependent secretion pathway, is an attractive target for the development of new antimicrobial agents. Through a combination of virtual …
G Vignaroli, M Mencarelli, D Sementa… - ACS Combinatorial …, 2014 - ACS Publications
A library of pyrazolo[3,4-d]pyrimidines, endowed with a high level of molecular diversity, has been developed applying a synthetic sequence that allowed C3, N1, C4, and C6 substitution…
Number of citations: 19 pubs.acs.org
JA Lee, HR Kim, HJ Son, N Shin, SH Han… - Experimental …, 2020 - Elsevier
The transcription factor nuclear factor-erythroid 2-related factor-2 (Nrf2) is known to induce neuroprotective and anti-inflammatory effects and is considered to be an excellent molecular …
Number of citations: 6 www.sciencedirect.com
JA Lee, YW Kwon, HR Kim, N Shin, HJ Son… - Molecules and …, 2022 - ncbi.nlm.nih.gov
The anti-oxidant enzyme heme oxygenase-1 (HO-1) is known to exert anti-inflammatory effects. From a library of pyrazolo [3, 4-d] pyrimidines, we identified a novel compound …
Number of citations: 9 www.ncbi.nlm.nih.gov
IJ Barve, CM Sun - Green Techniques for Organic Synthesis …, 2018 - Wiley Online Library
After the inception of solid‐phase synthesis (SPS) by Merrifield for the efficient synthesis of peptides and nucleotides, the concept was then applied to organic synthesis for the …
Number of citations: 4 onlinelibrary.wiley.com
AG Tzakos, D Fokas, C Johannes, V Moussis… - Molecules, 2011 - mdpi.com
We are currently witnessing a decline in the development of efficient new anticancer drugs, despite the salient efforts made on all fronts of cancer drug discovery. This trend presumably …
Number of citations: 24 www.mdpi.com
A El-Mekabaty, M Monier… - Current Organic Chemistry, 2018 - ingentaconnect.com
Background: The synthesis of seven-membered heterocycles is a growing field in order to explore their biological and pharmaceutical importance. 1,3,4- Thiadiazepinesare are a …
Number of citations: 4 www.ingentaconnect.com
JL Silva, CGS Lima, LP Rangel, GDS Ferretti, FP Pauli… - Biomolecules, 2020 - mdpi.com
The tumor suppressor protein p53 is often called “the genome guardian” and controls the cell cycle and the integrity of DNA, as well as other important cellular functions. Its main …
Number of citations: 21 www.mdpi.com
AJ Wilson - 2013 - Future Medicine
Identification of small-molecule modulators of protein–protein interactions (PPIs) is recognized as a challenging objective. This stems in part from the fact that the surfaces of proteins …
Number of citations: 0 www.futuremedicine.com

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